8,8'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(octane-1-thiol)
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Overview
Description
8,8’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(octane-1-thiol) is an organosilicon compound characterized by the presence of silicon, sulfur, and carbon atoms. This compound is notable for its unique structure, which includes a disiloxane backbone and thiol functional groups. It is used in various chemical processes and applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(octane-1-thiol) typically involves the hydrosilylation reaction. This process includes the reaction of 1,1,3,3-Tetramethyldisiloxane with 1-octene in the presence of a catalyst, such as platinum or titanium complexes . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
8,8’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(octane-1-thiol) undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The silicon-hydrogen bonds can participate in substitution reactions, forming new silicon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as lithium aluminum hydride for reduction. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation and various organosilicon compounds from substitution reactions .
Scientific Research Applications
8,8’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(octane-1-thiol) has several scientific research applications:
Chemistry: Used as a reagent in hydrosilylation reactions to synthesize siloxane derivatives.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Mechanism of Action
The mechanism of action of 8,8’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(octane-1-thiol) involves its reactivity with various substrates. The thiol groups can form strong bonds with metals, making it useful in catalysis and surface modification. The silicon-hydrogen bonds can participate in hydrosilylation reactions, adding silicon atoms to carbon-carbon double bonds . The compound’s reactivity is influenced by the presence of catalysts and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler compound with similar silicon-hydrogen bonds but without the thiol groups.
1,3-Divinyltetramethyldisiloxane: Contains vinyl groups instead of thiol groups, used in different types of polymerization reactions.
Hexamethyldisiloxane: Lacks the thiol functionality and is used primarily as a solvent and reagent in organic synthesis.
Uniqueness
8,8’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(octane-1-thiol) is unique due to the presence of both silicon-hydrogen and thiol groups, allowing it to participate in a wider range of chemical reactions compared to its analogs .
Properties
CAS No. |
90054-32-3 |
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Molecular Formula |
C20H46OS2Si2 |
Molecular Weight |
422.9 g/mol |
IUPAC Name |
8-[[dimethyl(8-sulfanyloctyl)silyl]oxy-dimethylsilyl]octane-1-thiol |
InChI |
InChI=1S/C20H46OS2Si2/c1-24(2,19-15-11-7-5-9-13-17-22)21-25(3,4)20-16-12-8-6-10-14-18-23/h22-23H,5-20H2,1-4H3 |
InChI Key |
LJBAODXDUZAWHG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCCCCCCS)O[Si](C)(C)CCCCCCCCS |
Origin of Product |
United States |
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